molecular formula C11H13Cl2NO B1389926 3-(3,4-Dichlorophenoxy)piperidine CAS No. 946714-37-0

3-(3,4-Dichlorophenoxy)piperidine

Cat. No. B1389926
M. Wt: 246.13 g/mol
InChI Key: AAUULHFULVCBOO-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)piperidine is a chemical compound with the molecular formula C11H13Cl2NO . It has a molecular weight of 246.133 Da and is available in powder form .


Synthesis Analysis

The synthesis of piperidines, including 3-(3,4-Dichlorophenoxy)piperidine, is a significant area of research due to their importance in the pharmaceutical industry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate to provide 3-substituted tetrahydropyridines .


Molecular Structure Analysis

The molecular structure of 3-(3,4-Dichlorophenoxy)piperidine consists of a six-membered piperidine ring with a 3,4-dichlorophenoxy group attached . The InChI key for this compound is YBXTUNIHSWLBLO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(3,4-Dichlorophenoxy)piperidine is a powder at room temperature . It has a molecular weight of 246.133 Da and its InChI key is YBXTUNIHSWLBLO-UHFFFAOYSA-N .

Scientific Research Applications

Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They play a crucial role in drug design and are used in the synthesis of various pharmaceuticals . Here are some applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are used in the synthesis of more than twenty classes of pharmaceuticals .
    • They are also present in alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anticancer Applications

    • Piperidine derivatives have shown potential in anticancer applications .
    • They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
    • They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

Piperidines, including 3-(3,4-Dichlorophenoxy)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3,4-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUULHFULVCBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663029
Record name 3-(3,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenoxy)piperidine

CAS RN

946714-37-0
Record name 3-(3,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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